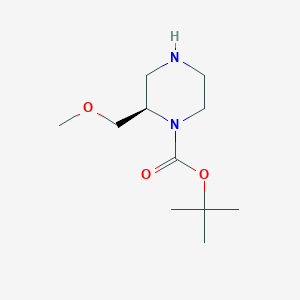

tert-butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate

CAS No.: 1023301-73-6

Cat. No.: VC2663420

Molecular Formula: C11H22N2O3

Molecular Weight: 230.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1023301-73-6 |

|---|---|

| Molecular Formula | C11H22N2O3 |

| Molecular Weight | 230.3 g/mol |

| IUPAC Name | tert-butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate |

| Standard InChI | InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-5-12-7-9(13)8-15-4/h9,12H,5-8H2,1-4H3/t9-/m1/s1 |

| Standard InChI Key | ODOJNXXZXCRBCC-SECBINFHSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1CCNC[C@@H]1COC |

| SMILES | CC(C)(C)OC(=O)N1CCNCC1COC |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCNCC1COC |

Introduction

Chemical Identity and Structure

tert-butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate is a chiral piperazine derivative featuring a methoxymethyl group at the 2-position with R-configuration and a tert-butyloxycarbonyl (Boc) protecting group at the 1-position of the piperazine ring. This structure provides both functional versatility and stereochemical specificity that are valuable in pharmaceutical synthesis.

Basic Identifiers

| Parameter | Information |

|---|---|

| CAS Number | 1023301-73-6 |

| Molecular Formula | C₁₁H₂₂N₂O₃ |

| Molecular Weight | 230.30 g/mol |

| IUPAC Name | tert-butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate |

| SMILES | COC[C@H]1CNCCN1C(=O)OC(C)(C)C |

| InChI | InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-5-12-7-9(13)8-15-4/h9,12H,5-8H2,1-4H3/t9-/m1/s1 |

| InChIKey | ODOJNXXZXCRBCC-SECBINFHSA-N |

The compound's structure consists of a six-membered piperazine heterocycle containing two nitrogen atoms at positions 1 and 4. The stereogenic center at position 2 has the R configuration with a methoxymethyl group attached. The Boc protecting group at position 1 is a common protective strategy in organic synthesis, particularly in peptide chemistry and pharmaceutical development .

Physical and Chemical Properties

Understanding the physical and chemical properties of tert-butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate is essential for proper handling, storage, and application in research settings.

Physical Properties

| Property | Value |

|---|---|

| Physical State | Solid |

| Appearance | White powder |

| Boiling Point | 300.9 ± 17.0°C at 760 mmHg |

| Solubility | Soluble in common organic solvents (DCM, THF, methanol) |

Synthesis Methods

The synthesis of tert-butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate typically involves stereoselective methods to ensure the correct configuration at the chiral center.

General Synthetic Approach

The synthesis generally involves:

-

Starting with an appropriately substituted piperazine scaffold

-

Stereoselective introduction of the methoxymethyl group at the 2-position

-

Protection of the nitrogen at position 1 with a Boc group using di-tert-butyl dicarbonate or similar reagents

Manufacturing Capabilities

According to commercial suppliers, the compound can be produced at scales up to 100 kg with purity levels reaching 99%. The manufacturing process is reported to be mature and capable of consistent large-scale production .

Applications in Pharmaceutical Research

tert-butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate serves as a valuable intermediate in pharmaceutical synthesis due to its specific stereochemistry and functional group arrangement.

Role as a Building Block

The compound functions primarily as:

-

A chiral building block for the synthesis of complex pharmaceuticals

-

An intermediate in multi-step synthesis pathways

-

A component in structure-activity relationship (SAR) studies

Advantages in Synthetic Pathways

The Boc protecting group provides:

-

Selective protection of the piperazine nitrogen

-

Stability under basic conditions

-

Selective removal under acidic conditions

-

Compatibility with various reaction conditions commonly employed in pharmaceutical synthesis

The methoxymethyl group at the stereocentered 2-position offers:

-

A point for further functionalization

-

Potential hydrogen bonding interactions in biological systems

-

Modulation of physicochemical properties in drug candidates

Comparison with Related Compounds

Understanding how tert-butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate compares to structurally related compounds provides insight into its unique utility.

Structural Analogs

The stereochemistry at position 2 is crucial for specific applications, with the R and S enantiomers potentially leading to different biological activities in the final pharmaceutical products.

| Aspect | Details |

|---|---|

| Typical Packaging | Available in 250 mg, 1 g, and bulk quantities |

| Standard Purity | 95-99% |

| Pricing Range | Variable depending on quantity and purity requirements |

| Production Capacity | Reported up to 50-100 kg/month by manufacturers |

Several specialized chemical suppliers offer this compound with certificates of analysis and quality control documentation to ensure compliance with research and development standards .

| Category | Information |

|---|---|

| GHS Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume